molecular formula C16H11Cl2NO6 B2934509 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde CAS No. 848288-24-4

3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde

Cat. No.: B2934509
CAS No.: 848288-24-4
M. Wt: 384.17
InChI Key: WBGIJHHGGGNEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C16H11Cl2NO6 . It has an average mass of 384.168 Da and a monoisotopic mass of 382.996338 Da . This compound is not intended for human or veterinary use and is usually available for research use.

Scientific Research Applications

Organic Synthesis

The compound is involved in the synthesis of complex organic molecules, demonstrating its utility in creating diverse chemical structures. For instance, regioselective protection techniques have been applied to similar compounds, showcasing their role in synthesizing derivatives with potential biological activities (Plourde & Spaetzel, 2002). Another study highlights the use of dimethoxy-benzaldehyde derivatives in the synthesis of amorfrutins, compounds known for their cytotoxic properties, thus indicating the potential for this chemical in developing new therapeutic agents (Brandes et al., 2020).

Materials Science

In materials science, derivatives of benzaldehyde, similar to the compound , have been explored for their optical properties, particularly in nonlinear optical applications. For example, vanillin (4-hydroxy 3-methoxy benzaldehyde) has been studied for its potential in second harmonic generation, a key process in laser technology and optical communication (Singh et al., 2001). This highlights the relevance of such compounds in developing advanced optical materials.

Catalysis

The role of benzaldehyde derivatives in catalytic processes has been extensively studied, demonstrating their effectiveness in various chemical transformations. For instance, catalytic activities of transition metals have been investigated in the oxidation of aromatic aldehydes, showcasing the potential of these compounds in facilitating efficient and selective chemical reactions (Tandon et al., 2007). Such studies underscore the importance of benzaldehyde derivatives in enhancing catalytic efficiency and selectivity in organic synthesis.

Properties

IUPAC Name

3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO6/c17-12-1-9(5-20)16(14(18)4-12)24-7-11-3-13(19(21)22)2-10-6-23-8-25-15(10)11/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGIJHHGGGNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3Cl)Cl)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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